4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos
4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos
Brand Name:
Vulcanchem
CAS No.:
128716-50-7
VCID:
VC0162205
InChI:
InChI=1S/C82H88O16/c1-58-72(87-49-61-31-15-5-16-32-61)76(78(91-53-65-39-23-9-24-40-65)81(94-58)93-55-67-43-45-68(84-2)46-44-67)98-82-79(92-54-66-41-25-10-26-42-66)77(74(89-51-63-35-19-7-20-36-63)70(96-82)57-86-48-60-29-13-4-14-30-60)97-80-71(83)75(90-52-64-37-21-8-22-38-64)73(88-50-62-33-17-6-18-34-62)69(95-80)56-85-47-59-27-11-3-12-28-59/h3-46,58,69-83H,47-57H2,1-2H3/t58-,69+,70+,71+,72-,73-,74+,75+,76+,77-,78+,79+,80+,81+,82+/m0/s1
SMILES:
CC1C(C(C(C(O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OC7C(C(C(C(O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Molecular Formula:
C82H88O16
Molecular Weight:
1329.6 g/mol
4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos
CAS No.: 128716-50-7
Main Products
VCID: VC0162205
Molecular Formula: C82H88O16
Molecular Weight: 1329.6 g/mol
CAS No. | 128716-50-7 |
---|---|
Product Name | 4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos |
Molecular Formula | C82H88O16 |
Molecular Weight | 1329.6 g/mol |
IUPAC Name | (2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
Standard InChI | InChI=1S/C82H88O16/c1-58-72(87-49-61-31-15-5-16-32-61)76(78(91-53-65-39-23-9-24-40-65)81(94-58)93-55-67-43-45-68(84-2)46-44-67)98-82-79(92-54-66-41-25-10-26-42-66)77(74(89-51-63-35-19-7-20-36-63)70(96-82)57-86-48-60-29-13-4-14-30-60)97-80-71(83)75(90-52-64-37-21-8-22-38-64)73(88-50-62-33-17-6-18-34-62)69(95-80)56-85-47-59-27-11-3-12-28-59/h3-46,58,69-83H,47-57H2,1-2H3/t58-,69+,70+,71+,72-,73-,74+,75+,76+,77-,78+,79+,80+,81+,82+/m0/s1 |
Standard InChIKey | WMJLAGRTKZAVHQ-RVKOTJIGSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
SMILES | CC1C(C(C(C(O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OC7C(C(C(C(O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Canonical SMILES | CC1C(C(C(C(O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OC7C(C(C(C(O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Synonyms | 4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranosyl)-alpha-glucopyranosyl)-alpha-rhamnopyranoside MeBB-GGR |
PubChem Compound | 195584 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume